

Prucalopride Clinical Trial Data: A Statistical Analysis and Comparison

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Compound of Interest

Compound Name: *Pancopride*

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This guide provides a comprehensive statistical analysis of Prucalopride clinical trial data for researchers, scientists, and drug development professionals. It objectively compares the performance of Prucalopride with placebo and provides supporting experimental data from key clinical trials.

Efficacy of Prucalopride in Chronic Constipation

Prucalopride, a selective high-affinity 5-hydroxytryptamine (5-HT₄) receptor agonist, has demonstrated significant efficacy in the treatment of chronic constipation in multiple large-scale, randomized, controlled clinical trials.^{[1][2][3][4][5]} An integrated analysis of six phase 3 and 4 trials, encompassing 2484 patients, showed that a significantly higher percentage of patients treated with Prucalopride (2 mg daily) achieved an average of three or more spontaneous complete bowel movements (SCBMs) per week over a 12-week period compared to placebo.

Table 1: Primary Efficacy Endpoint in Integrated Analysis of Six Clinical Trials

Treatment Group	Number of Patients	Percentage of Responders (≥3 SCBMs/week)	Odds Ratio (95% CI)	p-value
Prucalopride (≤2 mg)	1237	27.8%	2.68 (2.16, 3.33)	< 0.001
Placebo	1247	13.2%		

Source: Integrated analysis of six randomized, controlled clinical trials.

These results are consistent across individual phase 3 trials. For instance, one study with 620 patients reported that 30.9% of patients receiving 2 mg of Prucalopride and 28.4% of those receiving 4 mg achieved the primary endpoint, compared to 12.0% in the placebo group ($p < 0.001$ for both comparisons). Another trial in men with chronic constipation showed that 37.9% of patients in the Prucalopride group achieved the primary endpoint, compared to 17.7% in the placebo group ($p < 0.0001$).

Secondary efficacy endpoints, including patient satisfaction with bowel function and their perception of constipation severity, were also significantly improved with Prucalopride compared to placebo.

Safety and Tolerability Profile

Prucalopride has been shown to have a favorable safety and tolerability profile. The most commonly reported treatment-related adverse events are headache, abdominal pain, nausea, and diarrhea. These events were generally mild to moderate in severity and often occurred on the first day of treatment, diminishing with continued use. Importantly, Prucalopride does not exhibit a clinically relevant affinity for the hERG potassium channel, which has been a concern with other 5-HT₄ receptor agonists, and thus has a better cardiovascular safety profile.

Table 2: Common Treatment-Emergent Adverse Events (Reported in $\geq 2\%$ of Patients on Prucalopride and more frequently than Placebo)

Adverse Event	Prucalopride 2 mg (n=1237)	Placebo (n=1247)
Headache	25-30%	12-17%
Abdominal Pain	16-23%	11-19%
Nausea	12-24%	8-14%
Diarrhea	12-19%	3-5%

Source: Data from pivotal clinical trials.

Experimental Protocols

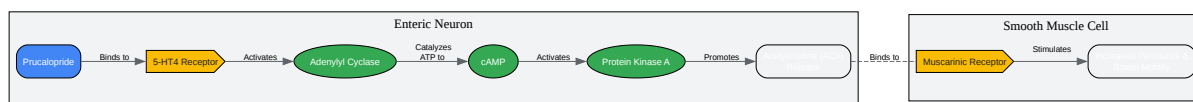
The efficacy and safety of Prucalopride have been established through a series of well-designed, multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 and 4 clinical trials.

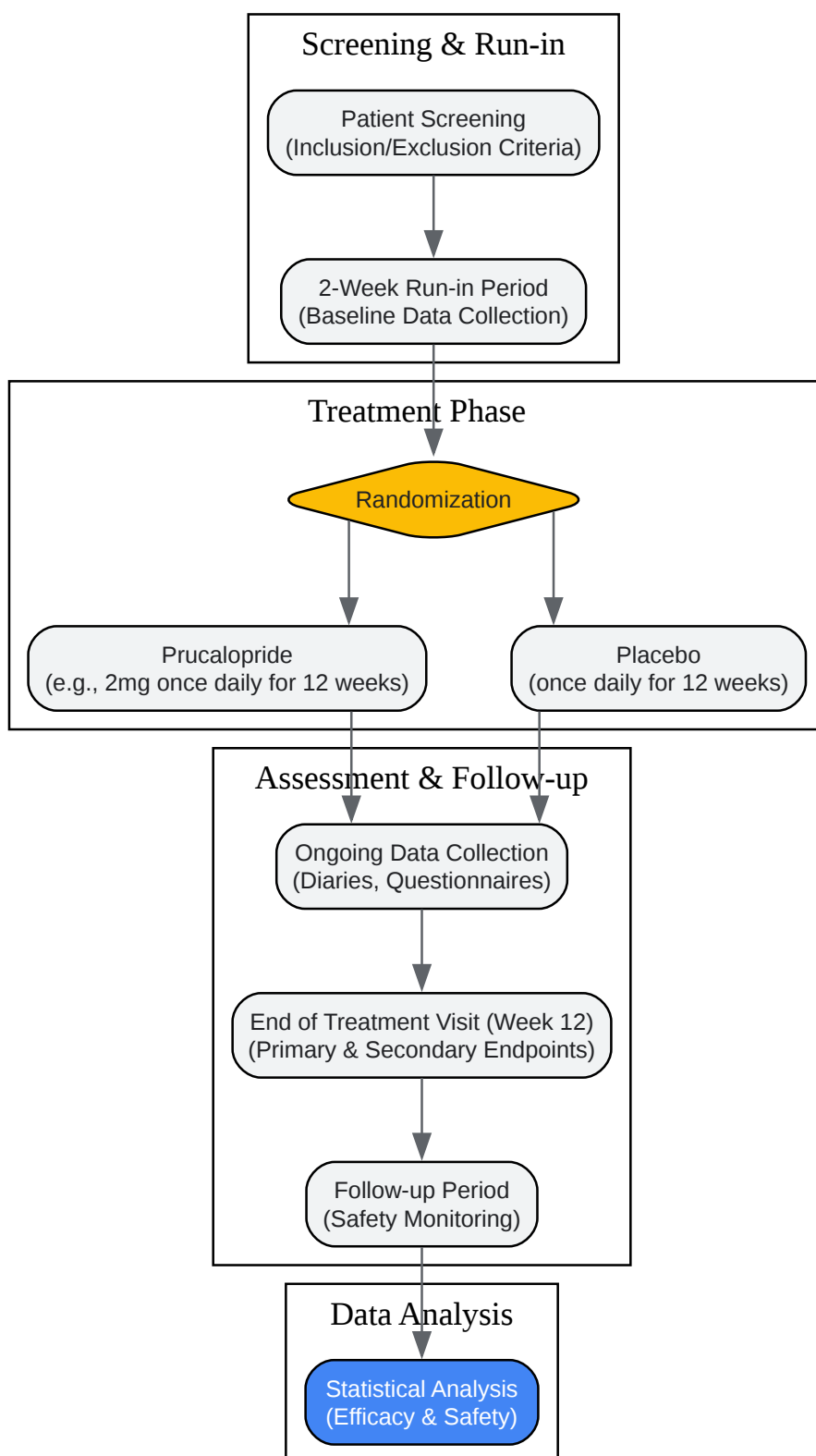
Key Methodological Features:

- **Study Population:** Adult patients with chronic constipation, typically defined as having two or fewer SCBMs per week for at least six months, along with other symptoms like hard stools, straining, or a sensation of incomplete evacuation.
- **Trial Design:** A common design involves a 2-week run-in period to establish baseline bowel function, followed by a 12-week treatment phase where patients are randomized to receive either Prucalopride (commonly 2 mg or 4 mg once daily) or a matching placebo.
- **Primary Efficacy Endpoint:** The most common primary endpoint is the proportion of patients achieving a weekly average of three or more SCBMs during the 12-week treatment period.
- **Data Collection:** Efficacy data is typically collected through daily electronic diaries where patients record their bowel movements, stool consistency, and associated symptoms. Quality of life and treatment satisfaction are assessed using validated questionnaires like the Patient Assessment of Constipation-Symptoms (PAC-SYM) and Patient Assessment of Constipation-Quality of Life (PAC-QOL).
- **Safety Monitoring:** Safety is assessed through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Signaling Pathway and Experimental Workflow

Prucalopride's mechanism of action involves the selective activation of 5-HT₄ receptors located on enteric neurons in the gastrointestinal tract. This activation enhances the release of acetylcholine, a neurotransmitter that stimulates colonic peristalsis and increases bowel motility.





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